molecular formula C20H22N6S B1237722 1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea

Cat. No. B1237722
M. Wt: 378.5 g/mol
InChI Key: NIRXLGOFVKTBMV-UHFFFAOYSA-N
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Description

1-[amino-[(4,6-dimethyl-2-quinazolinyl)amino]methylidene]-3-(2-ethylphenyl)thiourea is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Quinazolin-4-yl-thiourea Derivatives

    A method for producing 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through intramolecular cycloaddition reactions has been developed. This synthesis involves the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, confirming the structure of the products through various spectroscopy techniques (Fathalla et al., 2001).

  • Reactions Leading to N3-aryl-N1-(2-phenylquinazolin-4-yl)thioureas

    A study described domino-reactions between N2-(2-cyanophenyl)-N1-thioxomethylidenebenzene-1-carboximidamide and aryl amines, leading to the formation of N3-aryl-N1-(2-phenylquinazolin-4-yl)thioureas. These compounds were identified using FTIR, NMR, mass spectroscopy, and X-ray structural analysis (Fathalla & Pazdera, 2002).

Biological Activities

  • Cytotoxicity of Benzothiazole Derivatives

    Synthesized compounds, including thiourea derivatives, were evaluated for anti-tumor activity against various cancer cell lines. The cytotoxicity of these compounds, particularly those containing a phenolic segment, was confirmed through MTT-assay and apoptosis assay (Eshghi et al., 2019).

  • Antioxidant and Antitumor Activities of Thiourea Derivatives

    A study synthesized a novel thiourea derivative and its complexes to investigate their antioxidant and anticancer activities. The antioxidant activities were measured using DPPH and ABTS assays, while anticancer activities were assessed via MTT assay in breast cancer cells (Yeşilkaynak et al., 2017).

  • Synthesis and Antimicrobial Activities

    Novel quinoline-6-carboxamides, including thiourea derivatives, were synthesized and evaluated for antitubercular activity. These compounds showed promise as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020).

properties

Product Name

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea

Molecular Formula

C20H22N6S

Molecular Weight

378.5 g/mol

IUPAC Name

(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-(2-ethylphenyl)thiourea

InChI

InChI=1S/C20H22N6S/c1-4-14-7-5-6-8-16(14)24-20(27)26-18(21)25-19-22-13(3)15-11-12(2)9-10-17(15)23-19/h5-11H,4H2,1-3H3,(H4,21,22,23,24,25,26,27)

InChI Key

NIRXLGOFVKTBMV-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=S)/N=C(\N)/NC2=NC(=C3C=C(C=CC3=N2)C)C

SMILES

CCC1=CC=CC=C1NC(=S)N=C(N)NC2=NC(=C3C=C(C=CC3=N2)C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=S)N=C(N)NC2=NC(=C3C=C(C=CC3=N2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea
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1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea
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1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea
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1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea
Reactant of Route 5
1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea
Reactant of Route 6
1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea

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